2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide
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Overview
Description
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the guanidine moiety, with hydroiodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethylphenyl groups enhances its stability and reactivity compared to other guanidines .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-2-9-4-3-5-11(8-9)15-12(13)14-10-6-7-10;/h3-5,8,10H,2,6-7H2,1H3,(H3,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXBBDFWMUNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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